molecular formula C15H14Cl2N2O2S B2895936 2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide CAS No. 303148-83-6

2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide

Cat. No.: B2895936
CAS No.: 303148-83-6
M. Wt: 357.25
InChI Key: MZFLBIHYFBWYPC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and methylsulfonyl groups attached to a benzenecarboximidamide core. Its molecular formula is C15H14Cl2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another approach involves the reaction of oxalyl chloride (or phosgene) with 2-chlorobenzamide to form 2-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles with anilines under microwave conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is unique due to its specific combination of chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-N'-methyl-4-methylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-18-15(19-11-5-3-10(16)4-6-11)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFLBIHYFBWYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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